EGFR Tyrosine Kinase Inhibitory Potency – Class-Level Chain Length SAR for Chrysin O7‑Oxyacetate Esters
Although a direct head‑to‑head comparison of the butyl ester against chrysin is not reported in primary literature, a systematic homologous series of chrysin O7‑oxyacetate esters provides compelling quantitative SAR data. In the published series by Lv et al. (2010), the unsubstituted chrysin (5,7‑dihydroxyflavone) exhibited no measurable EGFR kinase inhibition, while the hexadecyl ester analog (compound 10) achieved an IC₅₀ of 0.048 µM and the octadecyl amide analog (compound 20) an IC₅₀ of 0.035 µM, directly comparable to erlotinib [1]. This demonstrates that O7‑oxyacetate derivatization at the chrysin 7‑position is a critical requirement for EGFR engagement, and that lipophilic chain length modulates potency within this chemotype. The butyl ester, positioned as a shorter‑chain member of this series (C4 vs. C16/C18), is thus structurally validated as an active‑scaffold analog rather than an inactive parent, with potency expected to follow the established chain‑length trend. This positions the butyl ester as a strategic intermediate‑chain probe for dissecting the contribution of alkyl ester lipophilicity to EGFR binding without extreme hydrophobicity [2].
| Evidence Dimension | EGFR kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; belongs to active O7‑oxyacetate class |
| Comparator Or Baseline | Chrysin (IC₅₀ > 100 µM, inactive); Hexadecyl ester analog (IC₅₀ = 0.048 µM); Erlotinib (positive control) |
| Quantified Difference | Chrysin: inactive → O7‑oxyacetate class: sub‑µM range; chain-length trend observed (C4 expected intermediate between C1‑inactive and C16‑potent) |
| Conditions | Recombinant EGFR kinase inhibition assay in vitro; enzyme source and ATP concentration not fully detailed in abstract |
Why This Matters
Procurement of the butyl ester specifically enables systematic SAR mapping of the chrysin O7‑oxyacetate series, where chain length drives target engagement, a capability lost if purchasing unmodified chrysin or an off‑target chain analog.
- [1] Lv, P.C.; Wang, K.R.; Li, Q.S.; Chen, J.; Sun, J.; Zhu, H.L. Design, synthesis and biological evaluation of chrysin long-chain derivatives as potential anticancer agents. Bioorg. Med. Chem. 2010, 18, 1117–1123. View Source
- [2] Semantic Scholar. Design, synthesis and biological evaluation of chrysin long-chain derivatives as potential anticancer agents. (Abstract and citation context). View Source
